(Cyclohexylidenemethyl)boronic acid
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Overview
Description
(Cyclohexylidenemethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylidenemethyl)boronic acid typically involves the hydroboration of cyclohexylidene derivatives. One common method is the reaction of cyclohexylidene with borane (BH3) in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction proceeds under mild conditions and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylidenemethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or reduced boron species.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(Cyclohexylidenemethyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclohexylidenemethyl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through various pathways:
Oxidative Addition: In the Suzuki-Miyaura coupling, the boronic acid undergoes oxidative addition with a palladium catalyst, forming a palladium-boron intermediate.
Transmetalation: The intermediate then undergoes transmetalation with an organohalide, transferring the organic group to the palladium center.
Reductive Elimination: Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
(Cyclohexylidenemethyl)boronic acid can be compared with other boronic acids and boron-containing compounds:
Phenylboronic Acid: Similar in reactivity but with different steric and electronic properties due to the phenyl group.
Vinylboronic Acid: Contains a vinyl group, making it more reactive in certain coupling reactions.
Alkylboronic Acids: Generally less sterically hindered and may have different reactivity profiles
Uniqueness: this compound is unique due to its cyclohexylidene moiety, which imparts specific steric and electronic characteristics that influence its reactivity and applications .
Properties
CAS No. |
57404-78-1 |
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Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
IUPAC Name |
cyclohexylidenemethylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-7-4-2-1-3-5-7/h6,9-10H,1-5H2 |
InChI Key |
ZODUKHPGIZDKBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C1CCCCC1)(O)O |
Origin of Product |
United States |
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